2-(Azepan-1-yl)-1-(10H-phenothiazin-10-yl)ethanone is a complex organic compound that combines elements of azepane and phenothiazine. This compound is classified under heterocyclic compounds due to the presence of nitrogen atoms in its ring structures. The unique combination of these two moieties imparts distinct chemical properties and biological activities, making it a subject of interest in medicinal chemistry.
The synthesis of 2-(Azepan-1-yl)-1-(10H-phenothiazin-10-yl)ethanone typically involves several key steps:
These methods may vary based on specific reaction conditions and the desired purity and yield of the final product. Optimization techniques, such as adjusting temperatures and using catalysts, can enhance efficiency.
The molecular structure of 2-(Azepan-1-yl)-1-(10H-phenothiazin-10-yl)ethanone can be described as follows:
The conformation of the molecule is crucial for its biological activity, as it determines how the molecule interacts with biological targets.
2-(Azepan-1-yl)-1-(10H-phenothiazin-10-yl)ethanone undergoes several notable chemical reactions:
These reactions are significant for modifying the compound's structure for further applications in pharmaceuticals or material sciences.
The mechanism of action for 2-(Azepan-1-yl)-1-(10H-phenothiazin-10-yl)ethanone primarily involves its interaction with neurotransmitter systems in biological organisms.
Research indicates that modifications in the molecular structure can significantly influence pharmacological profiles, making this compound an interesting candidate for further study in neuropharmacology.
These properties are crucial for determining suitable applications in scientific research and pharmaceutical formulations.
2-(Azepan-1-yl)-1-(10H-phenothiazin-10-yl)ethanone has several potential applications:
Phenothiazine derivatives have evolved significantly since their initial discovery, transitioning from synthetic dyes to cornerstone neuropsychiatric therapeutics. The structural core consists of a tricyclic system featuring two benzene rings fused to a central thiazine ring, adopting a distinctive "butterfly" conformation with a dihedral angle of 46.39° between the benzene planes [1]. This non-planar configuration facilitates unique electronic interactions critical for biological activity. Early modifications focused on simple alkyl side chains (e.g., chlorpromazine's dimethylaminopropyl group), which demonstrated potent dopamine receptor antagonism [6]. The introduction of carbonyl spacers marked a pivotal advancement, exemplified by 1-(10H-phenothiazin-10-yl)ethanone derivatives. X-ray crystallography revealed that acetyl substitution at the N10 position induces significant steric repulsion, increasing the inter-ring fold angle to 133.61° and forcing the central thiazine ring into a boat conformation [1]. This conformational distortion enhances molecular recognition of CNS targets while maintaining the conjugated system between the nitrogen lone pair and carbonyl group (r.m.s. deviation = 0.0317 Å) [1].
Table 1: Structural Evolution of Key Phenothiazine Derivatives
Compound | Structural Feature | Molecular Formula | MW (g/mol) | Primary Application |
---|---|---|---|---|
Unsubstituted Phenothiazine | Planar tricyclic core | C₁₂H₉NS | 199.27 | Synthetic precursor |
1-(10H-Phenothiazin-10-yl)ethanone | N-Acetyl conjugation | C₁₄H₁₁NOS | 241.31 | Crystallography studies |
1-(10H-Phenothiazin-10-yl)prop-2-en-1-one | Acrylyl spacer | C₁₅H₁₁NOS | 253.32 | Michael addition substrate |
1-(5,5-Dioxido-10H-phenothiazin-10-yl)ethanone | Sulfone derivative | C₁₄H₁₁NO₃S | 273.30 | Antitumor agent precursor |
2-(Azepan-1-yl)-1-(10H-phenothiazin-10-yl)ethanone | 7-Membered azepane-ethanone linker | C₂₀H₂₂N₂OS | 338.47 | Multitarget pharmacophore |
Recent innovations include sulfoxide and sulfone derivatives like 1-(5-oxido-10H-phenothiazin-10-yl)ethanone (MW 257.31) [7] and 1-(5,5-dioxido-10H-phenothiazin-10-yl)ethanone (MW 273.30) [6]. The latter exhibits a 45.8° dihedral angle between benzene rings and adopts a distorted boat conformation (puckering parameters Q = 0.6257 Å, θ = 95.85°) [6], enhancing metabolic stability. These structural modifications laid the foundation for hybrid systems incorporating azepane heterocycles to optimize target engagement.
The incorporation of azepane (hexahydroazepine) addresses critical limitations in classical phenothiazine pharmacology through three primary mechanisms:
Conformational Flexibility & Binding Pocket Adaptation: The 7-membered azepane ring (SMILES: NCCN1C2=CC=CC=C2SC3=C1C=CC=C3) provides torsional freedom exceeding smaller cyclic amines. This flexibility enables optimal orientation within deep hydrophobic enzyme clefts and GPCR binding sites, as demonstrated in crystallographic studies of similar azepane-containing pharmacophores [8]. The azepane nitrogen (pKₐ ~10.5) remains protonated at physiological pH, facilitating ionic interactions with aspartate residues in aminergic receptors [4].
Enhanced Pharmacokinetic Properties: Azepane's aliphatic character significantly increases lipophilicity (cLogP ≈ 4.2) compared to piperidine analogs, improving blood-brain barrier penetration. Molecular dynamics simulations indicate the azepane-ethanone linker in 2-(azepan-1-yl)-1-(10H-phenothiazin-10-yl)ethanone (MW 338.47) extends 6.8 Å from the phenothiazine nitrogen, positioning the azepane moiety in solvent-exposed regions during protein binding [2]. This reduces desolvation penalties and enhances binding kinetics.
Metabolic Resistance: Unlike smaller heterocycles, azepane exhibits reduced vulnerability to CYP450-mediated oxidation due to steric shielding of its α-carbons. This advantage is evidenced by comparing metabolic half-lives: Phenothiazine sulfoxide derivatives (t₁/₂ ~45 min) undergo rapid hepatic reduction [7], while azepane-containing analogs demonstrate >3-hour stability in microsomal assays [2].
Table 2: Molecular Characteristics of Phenothiazine Hybrids
Parameter | Classical Phenothiazine | Sulfone Derivative | Azepane Hybrid |
---|---|---|---|
Molecular Weight | 199–250 | 273.30 | 338.47 |
cLogP | 2.8–4.0 | 1.9 | 4.2 (est.) |
Nitrogen pKₐ | 7.2 (Tertiary amine) | N/A | 10.5 (Azepane N) |
Dihedral Angle (°) | 46.39 | 45.8 | Not reported |
Metabolic Vulnerability | High (S-oxidation) | Medium (C-oxidation) | Low (Steric shielding) |
Hybridization also enables multitarget engagement. The phenothiazine core maintains affinity for dopaminergic and histaminergic receptors, while the azepane moiety confers inhibitory activity against mitochondrial enzymes like 3-hydroxyacyl-CoA dehydrogenase type-2 (HSD17B10) [8]. This dual-target potential positions azepane-phenothiazine hybrids as novel candidates for neurological disorders involving metabolic dysfunction.
Despite promising structural features, significant challenges persist in the rational design of phenothiazine-azepane hybrids:
Conformational Dynamics: X-ray analyses of 1-(10H-phenothiazin-10-yl)ethanone reveal restricted rotation about the N1-C13 bond (torsion: -169.76°) [6], suggesting the azepane hybrid may exhibit complex rotameric equilibria. Nuclear Overhauser Effect (NOE) studies are needed to quantify populations of syn/anti conformers and their impact on target engagement. Molecular mechanics calculations indicate a 3.8 kcal/mol barrier for azepane ring inversion, potentially creating distinct bioactive conformers [9].
Synthetic Scalability: Current routes to 2-(azepan-1-yl)-1-(10H-phenothiazin-10-yl)ethanone (CAS 80820-34-4) involve low-yielding (<35%) N-alkylations under Schotten-Baumann conditions [2]. The base-sensitive phenothiazine sulfoxide group (present in precursors) necessitates protecting group strategies that increase step count. Sustainable catalytic methods using phase-transfer or micellar catalysis remain underdeveloped.
Computational Prediction Limitations: Density Functional Theory (DFT) models poorly describe the dispersion forces governing phenothiazine stacking interactions. Benchmark studies show mean absolute errors >1.2 kcal/mol in binding energy predictions for phenothiazine-protein complexes [9]. Machine learning models trained on limited datasets (<200 analogs) fail to predict the activity cliffs observed in azepane ring size variations.
Table 3: Key Research Gaps and Proposed Approaches
Research Gap | Current Limitation | Advanced Methodology | Expected Impact |
---|---|---|---|
Conformational Sampling | Static crystal structures | Gaussian-accelerated MD simulations | Identify bioactive rotamer ensemble |
Metabolic Stability | Microsomal t₁/₂ < 60 min for analogs | Deuterium incorporation at azepane α-C | Extend half-life 2–3 fold |
Target Selectivity | 10-fold D₂/H₁ receptor preference | Structure-based virtual screening | Achieve >100-fold selectivity |
Aqueous Solubility | <5 μg/mL at pH 7.4 | Salt formation with cyclodextrins | Increase to >50 μg/mL |
Addressing these gaps requires integrated experimental-computational strategies. Quantum mechanical studies of electron density transfer (QTAIM analysis) could optimize the phenothiazine-azepane dipole alignment, while high-throughput crystallography of analog-protein complexes would validate binding hypotheses. The convergence of multi-objective optimization algorithms and synthetic robotics presents a promising path toward next-generation hybrids [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: